molecular formula C18H14F3NO4 B4511108 isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate

isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate

Cat. No. B4511108
M. Wt: 365.3 g/mol
InChI Key: HUUCRLPQVHJDFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, focusing on achieving specific structural features such as benzisoxazole rings, trifluorophenyl groups, and acetate esters. These processes may include cyclization reactions, oxidation, and esterification steps to introduce or modify specific functional groups. For instance, the synthesis of certain hepatoprotective agents or chemoprotective compounds involves complex synthesis pathways to incorporate benzisoxazole rings and specific substituents for desired biological activity (Surh et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to the requested compound can be characterized by techniques such as X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and the nature of intermolecular interactions, such as π–π interactions and hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Choi et al., 2008).

Chemical Reactions and Properties

Compounds containing benzisoxazole rings and specific substituents undergo a variety of chemical reactions, including cyclization to form isoxazolines and subsequent cycloreversions (Shotter et al., 1975). These reactions are temperature-dependent and can lead to a diverse set of products, highlighting the reactivity of the benzisoxazole moiety.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the presence of specific functional groups. The crystal structure analysis often shows intermolecular interactions that stabilize the compound in the solid state (Choi et al., 2008).

properties

IUPAC Name

propan-2-yl 2-[[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c1-9(2)25-16(23)8-24-11-3-4-12-15(7-11)26-22-18(12)10-5-13(19)17(21)14(20)6-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUCRLPQVHJDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=NO2)C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Reactant of Route 2
isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Reactant of Route 3
Reactant of Route 3
isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Reactant of Route 4
isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Reactant of Route 5
isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Reactant of Route 6
Reactant of Route 6
isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate

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